4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol
Description
4-(6-Methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol is a synthetic compound featuring a benzene-1,2-diol (catechol) core fused to a 6-methyl-substituted thieno[2,3-c]pyridine heterocycle. The thieno[2,3-c]pyridine moiety consists of a thiophene ring fused to a pyridine ring at positions 2 and 3, with a methyl group at position 6 and a partially saturated 5,7-dihydro-4H backbone.
The compound’s molecular weight, deduced from structural analogs in , is approximately 287.3 g/mol (C₁₄H₁₃NO₂S). Key spectral features would include:
- 1H-NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and dihydro-thienopyridine protons (δ 3.0–4.0 ppm).
- 13C-NMR: Peaks corresponding to the catechol carbons (δ 115–120 ppm) and thienopyridine carbons (δ 120–150 ppm).
Properties
CAS No. |
79599-97-6 |
|---|---|
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H15NO2S/c1-15-7-11(10-4-5-18-14(10)8-15)9-2-3-12(16)13(17)6-9/h2-6,11,16-17H,7-8H2,1H3 |
InChI Key |
SYHALWYYSDMSLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)SC=C2)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Alkyl/Alkoxy-Substituted Benzene-1,2-diols
Examples : 4-(2-Methoxyethyl)benzene-1,2-diol (4a), 4-(2-Butoxyethyl)benzene-1,2-diol (4d) .
| Compound | Substituent | Yield (%) | Physical State | HRMS (m/z) | Key Properties |
|---|---|---|---|---|---|
| 4a | Methoxyethyl | 96 | Liquid | 168.079247 | High solubility in polar solvents |
| 4d | Butoxyethyl | 98 | Solid | 210.125280 | Increased lipophilicity with chain length |
| Target Compound | Thieno[2,3-c]pyridin-4-yl | N/A | Likely solid | ~287.3 | Rigid heterocycle enhances π-π interactions |
Key Differences :
- The target’s thienopyridine group introduces aromaticity and rigidity, contrasting with the flexible alkoxy chains of 4a–4f.
- Alkoxyethyl derivatives exhibit tunable hydrophobicity, while the target’s fused heterocycle may enhance binding to biological targets (e.g., enzymes or receptors).
Fluorescent trans-Stilbenoid Derivatives
Examples : (E)-4-(2-(Naphthalen-1-yl)vinyl)benzene-1,2-diol (1), (E)-4-(2-(Pyren-2-yl)vinyl)benzene-1,2-diol (5) .
| Compound | Substituent | Fluorescence Lifetimes (ns) | Applications |
|---|---|---|---|
| 1 | Naphthylvinyl | 3.5–5.0 | Amyloid fibril detection |
| 5 | Pyrenylvinyl | >10.0 | Enhanced fluorescence in hydrophobic environments |
| Target Compound | Thienopyridinyl | N/A | Likely non-fluorescent; potential redox activity |
Key Differences :
- Stilbenoids utilize conjugated vinyl-aromatic systems for fluorescence, whereas the target lacks such conjugation.
- The target’s catechol-thienopyridine structure may favor antioxidant or metal-chelating properties over optical applications.
Thieno-Fused Heterocyclic Derivatives
Examples: 3-Benzoyl-4-imino-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (6a) , [2-(Thieno[2,3-d]pyrimidin-4-yl)phenyl]methanol () .
Key Differences :
- Thieno[2,3-c]pyridine in the target differs from thieno[2,3-d]pyrimidine in ring saturation and heteroatom positioning, altering electronic properties.
- The target’s dihydro backbone may improve solubility compared to fully aromatic analogs.
Biological Activity
The compound 4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol is a complex organic molecule characterized by its unique thieno[2,3-c]pyridine core structure fused with a benzene-1,2-diol moiety. This structure imparts interesting electronic and steric properties that contribute to its potential biological activities. The compound's molecular formula is with a molecular weight of 261.34 g/mol .
The biological activity of this compound can be attributed to its functional groups. The hydroxyl groups on the benzene ring can participate in typical aromatic substitution reactions, while the thieno[2,3-c]pyridine portion may engage in electrophilic aromatic substitutions or nucleophilic attacks due to the basicity of the nitrogen atom and the electron-rich nature of the adjacent sulfur atom .
Biological Activities
Research indicates that compounds similar to This compound exhibit various biological activities:
- Anticancer Activity : Some studies suggest that derivatives of thieno[2,3-c]pyridine have shown significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values lower than 40 nM in cell proliferation assays .
- Microtubule Depolymerization : The compound has been evaluated for its ability to induce microtubule depolymerization, which is crucial in cancer therapy as it disrupts cell division. Certain derivatives were found to be significantly more potent than others in this regard .
- Enzyme Inhibition : Interaction studies have focused on binding affinities with biological targets such as enzymes and receptors. These interactions help elucidate the compound's mechanism of action and potential therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of compounds related to This compound :
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Compound 4 | Antiproliferative | 9.0 nM | |
| Compound 5 | Microtubule Depolymerization | 19 nM | |
| Various Derivatives | Cytotoxicity against cancer cell lines | IC50 < 40 nM |
The above table summarizes key findings from research studies that demonstrate the promising biological activities associated with thieno[2,3-c]pyridine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
